molecular formula C7H6F2N2O B13111014 4-Amino-3,5-difluorobenzamide

4-Amino-3,5-difluorobenzamide

Cat. No.: B13111014
M. Wt: 172.13 g/mol
InChI Key: GNHDHWAQDLNJGQ-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluorobenzamide is a fluorinated aromatic compound featuring an amino group at the para position and fluorine atoms at the meta positions of the benzamide scaffold. Its structural uniqueness lies in the electron-withdrawing fluorine substituents and the nucleophilic amino group, which influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

4-amino-3,5-difluorobenzamide

InChI

InChI=1S/C7H6F2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12)

InChI Key

GNHDHWAQDLNJGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-difluorobenzamide typically involves the reaction of 3,5-difluorobenzoic acid with ammonia or an amine source under specific conditions. One common method includes the following steps:

Industrial Production Methods: Industrial production of 4-Amino-3,5-difluorobenzamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-3,5-difluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-difluorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-3,5-difluorophenol

  • Structural Differences: Replaces the benzamide group with a phenol (-OH) group.
  • Physical Properties: Melting point 147–150°C; sparingly soluble in DMSO, slightly in methanol .
  • Applications : Intermediate for synthesizing thiourea derivatives and aniline-based compounds .
  • Hazards : Classified as Irritant (Xi), requiring careful handling .

Picloram-potassium (4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid, monopotassium salt)

  • Structural Differences : Pyridine core with chlorine substituents vs. benzene ring with fluorine substituents.
  • Applications : Used as an insecticide and metabolite .
  • Reactivity : Chlorine atoms increase lipophilicity and environmental persistence compared to fluorine.
  • Contrast: Fluorinated benzamides like 4-Amino-3,5-difluorobenzamide may exhibit lower environmental persistence and altered target specificity due to fluorine’s smaller atomic radius and electronegativity .

4-Amino-3-nitrobenzoic Acid

  • Structural Differences: Nitro group (-NO₂) at the meta position vs. fluorine atoms.
  • Hazards : Classified as skin/eye irritant and respiratory stimulant .
  • Reactivity : The nitro group is strongly electron-withdrawing, reducing nucleophilicity compared to fluorine-substituted analogs.
  • Contrast: 4-Amino-3,5-difluorobenzamide’s fluorine substituents likely confer milder electronic effects and reduced toxicity compared to nitro derivatives .

Data Table: Key Properties of Comparable Compounds

Compound Melting Point (°C) Solubility Hazards Primary Applications
4-Amino-3,5-difluorophenol 147–150 DMSO (sparingly) Irritant (Xi) Thiourea synthesis
Picloram-potassium Not reported Water-soluble (salt) Pesticide Insecticide
4-Amino-3-nitrobenzoic acid Not reported Organic solvents Skin/eye irritant Laboratory research

Research Findings and Implications

  • Electronic Effects: Fluorine atoms in 4-Amino-3,5-difluorobenzamide enhance metabolic stability and binding affinity in drug-receptor interactions compared to chlorine or nitro groups .
  • Synthetic Utility: The compound’s amide group facilitates peptide coupling reactions, distinguishing it from phenol or carboxylic acid analogs .
  • Safety Profile : Fluorinated benzamides may exhibit lower acute toxicity than chlorinated pesticides (e.g., picloram) but require rigorous handling to mitigate irritation risks .

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